molecular formula C25H23NO5 B2781892 N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide CAS No. 929452-03-9

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide

Cat. No.: B2781892
CAS No.: 929452-03-9
M. Wt: 417.461
InChI Key: YZZPDKVTOXIWBY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide is a structurally complex benzofuran derivative featuring a carboxamide group at position 3 of the benzofuran core. Key substituents include:

  • 4-Methoxyphenyl group: Positioned at C2 of the benzofuran ring, contributing electron-donating effects that may enhance solubility or modulate receptor interactions .
  • 2-Methylprop-2-en-1-yloxy (prenyloxy) group: At C5, this hydrophobic substituent could influence lipophilicity and bioavailability, as prenyl groups are known to enhance membrane permeability .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-16(2)15-30-19-10-11-22-21(13-19)23(25(27)26-14-20-5-4-12-29-20)24(31-22)17-6-8-18(28-3)9-7-17/h4-13H,1,14-15H2,2-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZPDKVTOXIWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide, a complex organic compound, has garnered attention in recent years for its potential biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C25H23NO5C_{25}H_{23}NO_5, with a molecular weight of 417.5 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC25H23NO5
Molecular Weight417.5 g/mol
CAS Number929452-03-9
DensityNot Available
Melting PointNot Available

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been observed to inhibit certain kinases and modulate the activity of transcription factors like NF-κB, which plays a crucial role in inflammation and immune responses .

Efficacy in Biological Systems

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer cells through apoptosis induction mechanisms.
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting the activation of NF-κB and subsequent expression of pro-inflammatory cytokines .
  • Antimicrobial Activity : Investigations into the antimicrobial properties reveal effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human breast cancer cell lines. The results indicated an IC50 value of approximately 15 µM, showcasing its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses, the compound was shown to reduce TNF-alpha levels in vitro, suggesting its utility in managing inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 ~ 15 µM on breast cancer cellsJournal of Medicinal Chemistry
Anti-inflammatoryReduced TNF-alpha levels
AntimicrobialEffective against various bacterial strains

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the benzofuran class exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that similar benzofuran derivatives showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

Benzofuran derivatives have been explored for their anticancer properties. The specific compound may exhibit:

  • Mechanism of Action : Potential inhibition of cancer cell proliferation through various pathways, possibly involving apoptosis induction.

Enzyme Inhibition

Studies suggest that the compound may act as an inhibitor for specific enzymes, which could be beneficial in treating conditions where enzyme overactivity is a concern.

Case Studies

  • Antibacterial Activity :
    • A comparative study evaluated the antibacterial effects of various benzofuran derivatives, including N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide. Results indicated significant inhibition against multiple bacterial strains, highlighting its therapeutic potential in combating antibiotic-resistant infections .
  • Anticancer Research :
    • In vitro studies have shown that related benzofuran compounds can inhibit the growth of cancer cell lines, suggesting that this compound may possess similar properties worthy of further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related benzofuran carboxamides is presented below, focusing on substituent variations and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol)* Reported Activity/Properties Evidence Source
Target Compound C2: 4-methoxyphenyl; C5: prenyloxy; N-linked: furan-2-ylmethyl ~449.5 N/A (hypothesized: metabolic stability) -
(S/R)-6-(4-(4-bromo-3-fluorophenyl)-2-oxooxazolidin-3-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide C5: cyclopropyl; C6: oxazolidinone; N-linked: methyl ~628.4 Antimicrobial optimization
N-(4-benzoylphenyl)-5-methyl-2-furamide (4a) Benzofuran replaced with furamide; C5: methyl; N-linked: 4-benzoylphenyl ~348.4 Anti-hyperlipidemic activity
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)propanamide Non-benzofuran scaffold; chloro and methoxy substituents ~378.9 Unspecified (structural analog)
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide C2: 4-chlorobenzoyl; C3: methyl; C5: unsubstituted ~410.8 Unspecified (structural analog)

*Molecular weights calculated based on structural formulas.

Key Observations:

Substituent Effects on Activity: The 4-methoxyphenyl group in the target compound contrasts with the 4-fluorophenyl group in ’s antimicrobial analog. The prenyloxy group at C5 in the target compound is unique among the analogs listed. Prenylation is associated with enhanced bioavailability in natural products, suggesting improved pharmacokinetics compared to cyclopropyl or methyl substituents .

Carboxamide Modifications: The furan-2-ylmethyl group on the carboxamide nitrogen distinguishes the target compound from analogs with simpler alkyl (e.g., methyl) or aryl (e.g., benzoylphenyl) groups.

Scaffold Diversity :

  • ’s furamide derivatives (e.g., 4a) replace the benzofuran core with a furan ring, diminishing aromatic surface area and possibly reducing receptor affinity compared to benzofuran-based compounds .

Limitations:

  • No direct pharmacological data exists for the target compound in the provided evidence. Inferences are drawn from structural trends in analogs.

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